molecular formula C10H16Cl2N2O B12730161 Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride CAS No. 51794-19-5

Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride

Cat. No.: B12730161
CAS No.: 51794-19-5
M. Wt: 251.15 g/mol
InChI Key: REPZRSVULLGWNT-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a morpholine ring attached to a pyridine moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride typically involves the reaction of morpholine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridinylmethyl)morpholine: Similar structure but without the dihydrochloride salt.

    2-(Morpholinomethyl)pyridine: Another structural isomer with similar properties.

    N-(2-Pyridylmethyl)morpholine: A related compound with a different substitution pattern.

Uniqueness

Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride is unique due to its specific combination of a morpholine ring and a pyridine moiety, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

51794-19-5

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

4-(pyridin-2-ylmethyl)morpholine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;;/h1-4H,5-9H2;2*1H

InChI Key

REPZRSVULLGWNT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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